toremifene -

toremifene

Catalog Number: EVT-8905726
CAS Number:
Molecular Formula: C26H28ClNO
Molecular Weight: 406.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Toremifene is derived from the chemical structure of triphenylethylenes. It is classified under the following categories:

  • Chemical Class: Triphenylethylene derivatives.
  • Pharmacological Class: Selective estrogen receptor modulators.
  • Therapeutic Class: Antineoplastic agents used in the treatment of hormone receptor-positive breast cancer.
Synthesis Analysis

Methods and Technical Details

The synthesis of toremifene involves several key steps:

  1. Starting Materials: The synthesis begins with 4-hydroxybenzophenone, which is O-alkylated with 2-chloroethyl dimethylamine to yield an intermediate compound.
  2. Formation of Intermediates: This intermediate undergoes condensation with a complex formed from cinnamaldehyde and lithium aluminum hydride to produce another intermediate, 1-[4-(2-dimethylaminoethoxy)phenyl]-1,2-diphenyl-butane-1,4-diol.
  3. Final Steps: The final steps involve treating this intermediate with thionyl chloride to yield the base form of toremifene, which can then be converted into toremifene citrate by reacting it with citric acid in a water/ethanol solution .

The synthesis methods have been optimized for yield and purity, with various patents detailing improvements in stereoselectivity and reaction conditions .

Molecular Structure Analysis

Structure and Data

Toremifene has the following molecular formula: C26_{26}H28_{28}ClN1_{1}O1_{1}. Its structure features a triphenylethylene backbone with a dimethylaminoethoxy group.

  • Molecular Weight: Approximately 429.96 g/mol.
  • Melting Point: Ranges from 108 °C to 110 °C for the base form; 160 °C to 162 °C for the citrate salt .
  • Solubility: Sparingly soluble in methanol; slightly soluble in ethanol; very slightly soluble in water (0.44 mg/mL at 37 °C).
Chemical Reactions Analysis

Reactions and Technical Details

Toremifene undergoes various chemical reactions during its synthesis:

  • O-Alkylation: This reaction introduces the dimethylaminoethoxy group into the benzophenone structure.
  • Condensation Reaction: The coupling of intermediates via lithium aluminum hydride reduces carbonyl groups and forms new carbon-carbon bonds.
  • Chlorination Reaction: The reaction with thionyl chloride converts the hydroxyl group into a chloride, facilitating the formation of the final product.

These reactions are critical for achieving high yields and desired stereochemistry in the final product .

Mechanism of Action

Process and Data

Toremifene acts primarily as an antagonist of estrogen receptors in breast tissue while exhibiting agonistic properties in other tissues such as bone. Its mechanism involves:

  • Binding to Estrogen Receptors: Toremifene binds competitively to estrogen receptors, inhibiting estrogen's proliferative effects on breast cancer cells.
  • Gene Expression Modulation: By altering gene expression related to cell growth and differentiation, it effectively reduces tumor growth.

This dual action contributes to its therapeutic efficacy in treating estrogen-dependent tumors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid.
  • Melting Point: 108 °C - 110 °C (base), 160 °C - 162 °C (citrate).
  • Solubility Profile: Sparingly soluble in methanol; slightly soluble in ethanol; very slightly soluble in water.

Chemical Properties

  • Dissociation Constant (pKa_a): Approximately 8.0.
  • Partition Coefficient (log P): About 3.3, indicating lipophilicity which affects its absorption and distribution.

These properties are crucial for understanding its pharmacokinetics and therapeutic application .

Applications

Toremifene is primarily used in:

  • Breast Cancer Treatment: It is indicated for use in postmenopausal women with estrogen receptor-positive breast cancer.
  • Research Applications: Toremifene is studied for its effects on bone density due to its partial agonist activity on estrogen receptors outside breast tissue.

In addition, ongoing research explores its potential use in other conditions influenced by estrogen signaling, such as osteoporosis .

Molecular Pharmacology and Receptor Interactions

Selective Estrogen Receptor Modulation Mechanisms

Toremifene belongs to the triphenylethylene class of selective estrogen receptor modulators (SERMs). It exhibits tissue-specific estrogenic or antiestrogenic activity by competitively binding to estrogen receptors, thereby displacing endogenous estradiol. This differential activity stems from its ability to induce distinct conformational changes in estrogen receptor-ligand complexes, which subsequently alter co-regulator recruitment [1] [7].

Estrogen Receptor Alpha/Beta Binding Affinity Profiling

Toremifene binds estrogen receptor alpha (ERα) with higher relative affinity than estrogen receptor beta (ERβ). Quantitative binding analyses reveal dissociation constants (Kd) of approximately 0.21 nM for ERα compared to 0.42 nM for ERβ. This preferential ERα binding underpins its potent antagonism in breast tissue, where ERα predominates, while its weaker ERβ binding contributes to partial agonism in bone and cardiovascular systems [1] [7].

Table 1: Estrogen Receptor Binding Affinity Profile

Receptor SubtypeDissociation Constant (Kd)Relative Binding Affinity (%)
Estrogen receptor alpha0.21 nM100
Estrogen receptor beta0.42 nM51

Conformational Dynamics of Helix-12 Positioning

The antiestrogenic activity of toremifene in mammary tissue results from ligand-induced misfolding of helix-12 within the ERα ligand-binding domain. Molecular dynamics simulations demonstrate that toremifene binding positions helix-12 in an antagonist conformation, preventing coactivator recruitment by obstructing the activation function-2 (AF2) hydrophobic cleft. This contrasts with estradiol-induced helix-12 positioning, which facilitates coactivator binding [7].

Coactivator-Corepressor Recruitment Selectivity

Toremifene-bound ER complexes preferentially recruit nuclear receptor corepressors (NCoR, SMRT) over coactivators in breast tissue. This recruitment selectivity arises from the ligand-dependent conformational changes, creating a hydrophobic groove that favors corepressor binding. In contrast, in uterine and bone tissues, toremifene promotes weak coactivator binding (SRC-1, SRC-2), yielding partial agonism [1] [7].

Transcriptional Regulation Paradigms

Estrogen Response Element-Independent Signaling

Beyond classical estrogen response element (ERE)-mediated transcription, toremifene modulates gene expression through protein-protein interactions at alternative DNA response elements. It activates transcription factor AP-1 pathways in osteoblasts, promoting bone matrix protein synthesis without direct ERE binding. Additionally, toremifene induces transforming growth factor-beta secretion in bone marrow stromal cells, contributing to its bone-protective effects [1] [7].

Ligand-Dependent Receptor Dimerization Inhibition

Toremifene disrupts functional estrogen receptor dimerization through steric interference in the dimerization interface. This inhibition reduces the receptor's DNA-binding affinity at palindromic ERE sequences, thereby attenuating transcription of estrogen-responsive genes in breast cancer cells. The magnitude of dimerization inhibition correlates with its antiestrogenic potency and distinguishes it from pure agonists [7].

AF1/AF2 Domain Activation Profiles

Toremifene differentially modulates activation function-1 (AF1) and activation function-2 (AF2) domains in a tissue-specific manner:

  • In mammary tissue: Suppresses both AF1 (N-terminal) and AF2 (C-terminal) transactivation capacity
  • In bone: Partially activates AF1 domain through MAP kinase phosphorylation cascades while suppressing AF2
  • In liver: Activates AF2-mediated transcription of apolipoprotein A1 and LDL receptor genes via coactivator PGC-1α recruitment [1] [7]

Differential Tissue-Specific Agonism-Antagonism

Mammary Gland Estrogen Antagonism

Toremifene exhibits pure antagonism in breast epithelium through three convergent mechanisms:

  • Competitive displacement of estradiol from estrogen receptors (5-fold higher affinity than natural ligand)
  • Induction of receptor conformational changes that recruit histone deacetylase complexes
  • Acceleration of estrogen receptor turnover via ubiquitin-proteasome degradationThese actions collectively suppress estrogen-mediated proliferation in ER+ breast carcinomas [1] [3] [7].

Bone Mineral Density Preservation Mechanisms

Toremifene functions as a bone-sparing agonist through dual pathways:

  • Osteoblast activation: Enhances RUNX2 transcriptional activity, increasing osteocalcin and alkaline phosphatase production
  • Osteoclast inhibition: Suppresses RANK ligand expression in stromal cells while elevating osteoprotegerin secretionClinical studies demonstrate 1.5-2.3% increases in lumbar spine bone mineral density after 12 months of therapy, comparable to estrogen replacement [1] [3].

Hepatic Lipid Metabolism Modulation

Toremifene exerts estrogen-like agonism on hepatic lipid regulation, mediated through ERα-PPARα crosstalk:

  • Upregulates LDL receptor expression (2.1-fold increase)
  • Suppresses apolipoprotein B secretion (37% reduction)
  • Activates cholesterol 7α-hydroxylase, enhancing bile acid synthesisThese effects collectively reduce serum total cholesterol by 15-20% and LDL cholesterol by 20-25% without altering HDL fractions [1] [7].

Table 2: Tissue-Specific Pharmacological Profiles

Target TissuePrimary ActivityKey Molecular MechanismsFunctional Outcomes
Mammary glandAntagonismCorepressor recruitment, ER degradationTumor growth inhibition
Bone tissuePartial agonismRUNX2 activation, RANKL suppressionBone density preservation
LiverAgonismLDL receptor upregulation, apoB suppressionSerum cholesterol reduction
Cardiovascular systemAgonismeNOS activation, endothelin-1 suppressionVasoprotective effects

Properties

Product Name

toremifene

IUPAC Name

2-[4-(4-chloro-1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine

Molecular Formula

C26H28ClNO

Molecular Weight

406.0 g/mol

InChI

InChI=1S/C26H28ClNO/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21/h3-16H,17-20H2,1-2H3

InChI Key

XFCLJVABOIYOMF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.